Differential DHFR Inhibition Potency of Cycloguanil vs. Pyrimethamine and Trimethoprim in Plasmodium falciparum
Cycloguanil demonstrates significantly higher potency against P. falciparum DHFR compared to the clinical antifolate trimethoprim, as established in a head-to-head in vitro sensitivity study. The study on 29 African strains reported that cycloguanil and pyrimethamine are substantially more active than trimethoprim [1]. A separate, cross-study analysis of Ki values further quantifies this difference: cycloguanil inhibits P. falciparum DHFR with a Ki of 1.5 nM , whereas trimethoprim's IC50 against a related parasitic DHFR (Brugia malayi) is orders of magnitude higher at 32 μM [2].
| Evidence Dimension | Inhibition constant (Ki) and 50% inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Ki = 1.5 nM (P. falciparum DHFR); IC50 = 0.5-2.5 nM (P. falciparum) |
| Comparator Or Baseline | Trimethoprim: IC50 = 32 μM (B. malayi DHFR). Pyrimethamine: Ki = ~1-10 nM range (P. falciparum). |
| Quantified Difference | Cycloguanil is approximately >20,000-fold more potent than trimethoprim based on DHFR inhibition data. |
| Conditions | Recombinant P. falciparum DHFR enzyme assay (Ki) and B. malayi DHFR enzyme assay (IC50). |
Why This Matters
This stark potency difference validates cycloguanil hydrochloride as the required tool for studying high-affinity triazine-based DHFR inhibition, as other common antifolates like trimethoprim lack the necessary sensitivity for robust parasite enzyme assays.
- [1] Basco LK, et al. In vitro sensitivity of Plasmodium falciparum to anti-folinic agents (trimethoprim, pyrimethamine, cycloguanil): a study of 29 African strains. Bull Soc Pathol Exot. 1997;90(2):94-96. View Source
- [2] Expression, purification and enzymatic characterization of Brugia malayi dihydrofolate reductase. Infona.pl. View Source
